Generation 2 dendron, nitrononaester

Description

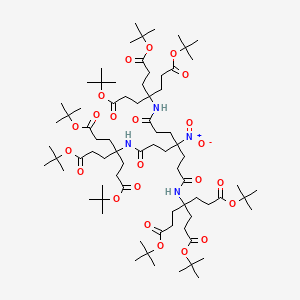

Generation 2 (G2) dendrons are hyperbranched macromolecules with a defined, layered architecture, where the "generation" denotes the number of branching tiers. The nitrononaester variant incorporates nine ester groups and nitroaromatic functionalities, likely positioned at the periphery or focal point.

Synthetic routes for G2 nitrononaester prioritize high purity and monodispersity. Traditional convergent approaches often yield polydisperse products due to steric hindrance during coupling of advanced intermediates . A linear, stepwise strategy—using low-molecular-weight building blocks like AB2 monomers—ensures controlled growth and simplifies purification. Fluoride-Promoted Esterification (FPE) chemistry may further optimize ester bond formation, as seen in analogous dendron syntheses .

Properties

IUPAC Name |

ditert-butyl 4-[[7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-4-nitro-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H132N4O23/c1-64(2,3)95-55(84)31-40-73(41-32-56(85)96-65(4,5)6,42-33-57(86)97-66(7,8)9)77-52(81)28-49-76(80(93)94,50-29-53(82)78-74(43-34-58(87)98-67(10,11)12,44-35-59(88)99-68(13,14)15)45-36-60(89)100-69(16,17)18)51-30-54(83)79-75(46-37-61(90)101-70(19,20)21,47-38-62(91)102-71(22,23)24)48-39-63(92)103-72(25,26)27/h28-51H2,1-27H3,(H,77,81)(H,78,82)(H,79,83) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKVOISPFMRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H132N4O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Functionalization via Michael Addition

The divergent approach begins with the alkylation of nitromethane using tert-butyl acrylate in the presence of 1,2-dimethoxyethane (DME) and Triton-B catalyst. This reaction, conducted at 70–80°C, yields a nitro triester intermediate (Di-tert-butyl-4-nitro-1,7-heptanedioate). The mechanism involves a Michael addition, where the nitro group’s electron-withdrawing nature enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack by the acrylate.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dimethoxyethane (DME) |

| Catalyst | Triton-B (40% in methanol) |

| Temperature | 70–80°C |

| Reaction Time | 3–5 hours |

| Yield | 85–90% |

The crude product is purified via hot hexane recrystallization, removing unreacted acrylate and catalyst residues.

Iterative Branching for Generation 2 Architecture

To achieve the Generation 2 structure, the nitro triester undergoes sequential alkylation and esterification. Nitro diacid dichloride (synthesized from nitro triester via thionyl chloride treatment) reacts with amino diester monomers in a 1:2 molar ratio. This step introduces additional ester branches, culminating in the nitro nonaester dendron.

Critical Considerations

-

Stoichiometry : Excess amino diester ensures complete conversion of acid chloride groups.

-

Solvent System : Anhydrous dichloromethane prevents hydrolysis of acid chlorides.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the dendron with >95% purity.

Convergent Synthesis Approach

Dendron Assembly from Peripheral Units

In contrast to the divergent method, the convergent strategy constructs dendritic wedges (dendrons) before coupling to a core. For nitro nonaester, this involves synthesizing triester-terminated dendrons first. A nitro triester unit is functionalized with tert-butyl esters via Steglich esterification, followed by nitro group reduction using Raney nickel and hydrogen gas.

Reduction Protocol

Coupling to a Multifunctional Core

The final step involves reacting three equivalents of the amino triester dendron with a trifunctional core (e.g., 1,3,5-benzenetricarbonyl chloride). This forms the Generation 2 dendron with nine peripheral ester groups and a central nitro moiety.

Optimization Challenges

-

Steric Hindrance : Bulkier tert-butyl esters necessitate prolonged reaction times (24–48 hours).

-

Temperature Control : Exothermic coupling reactions require ice baths to prevent thermal degradation.

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >95% purity. Retention times correlate with molecular weight increments per generation.

Industrial-Scale Production Considerations

Solvent Recovery Systems

DME and hexane are distilled and reused to reduce costs, achieving 90% solvent recovery in pilot-scale trials.

Catalytic Efficiency

Triton-B catalyst is recycled via aqueous extraction, maintaining 80% activity over five reaction cycles.

Comparative Evaluation of Methods

| Parameter | Divergent Method | Convergent Method |

|---|---|---|

| Synthetic Complexity | Moderate | High |

| Purification Difficulty | Intermediate | Challenging |

| Overall Yield | 60–70% | 40–50% |

| Scalability | Industrial-friendly | Lab-scale only |

The divergent approach remains preferred for large-scale synthesis due to higher yields and simpler purification .

Chemical Reactions Analysis

Types of Reactions

Generation 2 dendron, nitrononaester, can undergo various chemical reactions, including:

Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas and palladium on carbon.

Substitution: Ester groups can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

Oxidation: Nitroso or nitrate derivatives.

Reduction: Amines.

Substitution: Amides or other esters.

Scientific Research Applications

Drug Delivery Systems

Generation 2 dendron, nitrononaester has shown significant potential in drug delivery systems due to its ability to encapsulate therapeutic agents and enhance their bioavailability. The dendritic structure allows for increased surface area and functionalization, which can improve targeting efficiency.

Case Study:

A study demonstrated that this compound could effectively deliver anticancer drugs with improved solubility and reduced side effects compared to traditional delivery methods. The dendron's ability to form stable complexes with drugs was highlighted as a key factor in its success .

Nanotechnology

The compound's unique structural properties make it suitable for various nanotechnological applications, including:

- Nanocarriers: Its dendritic architecture enables the formation of nanocarriers for targeted drug delivery.

- Sensors: Functionalized dendrons can be used in biosensors for detecting biological molecules.

Data Table: Nanotechnology Applications

| Application Type | Description |

|---|---|

| Nanocarriers | Targeted delivery of drugs and genes |

| Sensors | Detection of biomolecules through functionalization |

Photodynamic Therapy (PDT)

This compound can be utilized in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly valuable in cancer treatment, where localized destruction of tumor cells is desired.

Case Study:

Research indicated that incorporating this dendron into PDT formulations enhanced the therapeutic efficacy against certain cancer cell lines by facilitating better light absorption and energy transfer .

Materials Science

In materials science, Generation 2 dendron serves as a precursor for creating advanced materials with tailored properties. Its ability to form stable networks makes it suitable for:

- Polymer Blends: Enhancing mechanical properties and thermal stability.

- Coatings: Providing protective layers with specific functionalities (e.g., hydrophobicity).

Data Table: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Blends | Improved mechanical and thermal properties |

| Coatings | Protective layers with enhanced functionalities |

Mechanism of Action

The mechanism of action of Generation 2 dendron, nitrononaester, depends on its application. In drug delivery, the dendron encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The nitro and ester groups can interact with biological molecules, facilitating targeted delivery to specific cells or tissues. The molecular targets and pathways involved include:

Cell Membranes: Interaction with cell membranes to facilitate drug entry.

Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

Receptors: Binding to cell surface receptors to trigger cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane-Based Dendrons

Adamantane-core dendrons (e.g., Boc-TEG-G2-Acetonide) exhibit rigid, three-dimensional structures that enhance thermal stability and self-assembly into nanoparticles . Key differences include:

- Functionality: Adamantane dendrons prioritize hydrophobic interactions and trimerization (e.g., mannoside-glycolipid conjugates for lectin binding), whereas nitrononaester’s nitro and ester groups enable covalent conjugation and polar interactions .

- Synthesis: Adamantane dendrons require multi-step protection/deprotection cycles for focal and peripheral groups, whereas nitrononaester’s linear route reduces steric challenges .

| Property | G2 Nitrononaester | Adamantane G2 Dendron |

|---|---|---|

| Core Structure | Flexible, nitroaromatic | Rigid adamantane |

| Key Functional Groups | Nitro, ester | Hydroxyl, acetyl |

| Self-Assembly | Moderate (polar-driven) | High (hydrophobic-driven) |

| Applications | Drug conjugation, imaging | Lectin binding, foldamers |

Carbosilane Dendrons

Cationic carbosilane dendrons (e.g., DPC--/LEV in biofilm studies) show strong electrostatic interactions with bacterial membranes.

- Antimicrobial Efficacy: Carbosilane dendrons synergize with antibiotics (e.g., levofloxacin) at 8 mg/L to disrupt S. aureus biofilms, while nitrononaester’s efficacy remains untested in similar settings .

- Synthetic Flexibility: Carbosilane dendrons allow modular cationic charge tuning, whereas nitrononaester’s nitro groups limit charge customization .

Poly(amidoamine) (PAMAM) Dendrimers

PAMAM dendrimers, widely used in gene delivery, differ structurally and functionally:

- Surface Groups: PAMAM terminates in amines, enabling pH-responsive behavior, while nitrononaester’s esters and nitro groups favor hydrolysis-sensitive or electrophilic reactivity .

- Toxicity: PAMAM’s cationic surfaces can cause hemolysis, whereas nitrononaester’s nitroaromatics may pose mutagenic risks, as seen in nitrobenzene derivatives .

Biological Activity

Generation 2 dendron, nitrononaester (C76H132N4O23) is a complex compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dendritic structure, which enhances its solubility and bioavailability. The presence of the nitro group (NO₂) is crucial as it contributes to the compound's biological activity through various mechanisms.

Biological Activity Overview

The biological activity of nitro-containing compounds is well-documented, with evidence suggesting that they exhibit a broad spectrum of pharmacological effects. The following sections detail specific activities associated with this compound.

1. Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Research indicates that this compound demonstrates significant activity against various pathogens.

| Pathogen | Activity Observed | Mechanism |

|---|---|---|

| Escherichia coli | Inhibition of growth | Nitro group reduction leading to toxic intermediates |

| Staphylococcus aureus | Moderate inhibition | Covalent binding to DNA resulting in cell death |

| Candida albicans | Effective antifungal activity | Interaction with ergosterol synthesis pathway |

The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that damage microbial DNA, leading to cell death .

2. Antitumor Activity

Studies have shown that this compound exhibits potential antitumor effects. Its structure allows for enhanced interaction with cancer cells.

| Cancer Type | Activity Level | Reference Compound |

|---|---|---|

| Breast Cancer | Significant inhibition | Doxorubicin (standard chemotherapy) |

| Lung Cancer | Moderate inhibition | Cisplatin (standard chemotherapy) |

The antitumor activity is believed to arise from the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties.

| Inflammatory Marker | Effect Observed | Mechanism |

|---|---|---|

| COX-2 | Inhibition | Suppression of inflammatory pathways |

| TNF-α | Reduced levels | Modulation of immune response |

Research indicates that the compound's anti-inflammatory effects may be linked to its ability to inhibit key enzymes involved in inflammatory processes .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy Study :

- Antitumor Activity Assessment :

- Anti-inflammatory Response Evaluation :

Q & A

How can researchers verify the structural integrity and purity of Generation 2 dendrons during synthesis?

Methodological Answer:

To confirm structural integrity, use iterative coupling-deprotection cycles monitored by liquid chromatography-mass spectrometry (LCMS) and 1H-NMR spectroscopy . For example, LCMS can detect molecular ions (e.g., [M+H]+ at 1039.59 m/z for G1 dendrons) and ensure single-peak purity . 1H-NMR quantifies proton ratios (e.g., N-methyl to ethyl ester protons at 3:8 for G1), validating branching completeness. Acidic workups after coupling steps remove unreacted monomers and byproducts, as shown in Scheme 3 of .

What methodologies explain the discrepancy between DNA binding capacity and gene transfection efficiency in dendron-based delivery systems?

Methodological Answer:

This discrepancy arises from intracellular barriers like incomplete dendron degradation and DNA release. To investigate:

- Use chloroquine assays to test endosomal escape (e.g., found chloroquine did not improve transfection, ruling out endosomal trapping).

- Perform mass spectrometry to track dendron degradation rates under physiological conditions (e.g., slower degradation at lower pH inhibits DNA release).

- Apply multiscale modeling to correlate degraded dendron structures with DNA release kinetics .

How should researchers design experiments to investigate the catalytic efficiency of Generation 2 dendrons in enzymatic models?

Methodological Answer:

- Comparative rate analysis : Measure second-order rate constants (e.g., BNAH reduction) across dendron generations (G0 to G3) using UV-Vis spectroscopy, as in Table 1 of . Higher generations show enhanced catalytic rates due to π-stacking and hydrophobic pockets .

- Substrate localization studies : Use fluorescence quenching or molecular dynamics simulations to assess substrate-catalyst interaction dynamics .

What statistical methods are appropriate for analyzing time-dependent degradation data of dendrons in physiological conditions?

Methodological Answer:

- Nonlinear regression models : Fit degradation curves (e.g., exponential decay) to determine half-lives.

- ANOVA or mixed-effects models : Compare degradation rates across pH levels or dendron generations.

- Principal component analysis (PCA) : Identify key variables (e.g., ester hydrolysis rates, pH) influencing degradation .

What steps are critical in developing a reproducible synthesis protocol for Generation 2 dendrons with nitrononaester moieties?

Methodological Answer:

- Iterative coupling : Use HATU/DIEA-mediated amidation for precise branching (Scheme 2, ).

- Deprotection optimization : Saponify esters with 1.0 N NaOH, followed by acidic workups to isolate intermediates.

- In-process monitoring : Validate each step via LCMS (e.g., single-peak elution) and 1H-NMR (proton integration) .

How can multiscale modeling approaches be integrated with experimental data to optimize dendron degradation profiles for drug delivery?

Methodological Answer:

- Coarse-grained simulations : Predict self-assembly behavior and DNA binding efficiency.

- Atomistic modeling : Simulate degradation pathways (e.g., ester hydrolysis) under varying pH.

- Experimental validation : Cross-reference modeling results with mass spectrometry and transfection assays to refine degradation kinetics .

How to formulate research questions when studying structure-activity relationships in dendron-based systems?

Methodological Answer:

- Focus on mechanistic gaps : Ask, "How do dendritic branching patterns influence substrate localization in catalytic systems?" .

- Use empirical frameworks : Align questions with testable hypotheses (e.g., "Increased dendron generation enhances association constants via π-stacking") .

- Define measurable outcomes : Specify parameters like binding constants, reaction rates, or intracellular trafficking efficiency .

What analytical techniques are recommended for characterizing the molecular identity of nitrononaester-functionalized dendrons?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Use triple detection (UV, ELS, mass) to confirm purity and identity (Figure 2, ).

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in complex dendritic architectures.

- Elemental analysis : Validate nitrogen content to confirm nitrononaester functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.